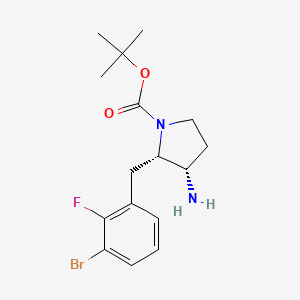
N,N'-Ethylenebis(salicylideneiminato)manganese
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Ethylenebis(salicylideneiminato)manganese is a coordination complex formed by the reaction of manganese with the Schiff base ligand N,N’-ethylenebis(salicylideneimine)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Ethylenebis(salicylideneiminato)manganese typically involves the reaction of manganese(II) acetate with the Schiff base ligand N,N’-ethylenebis(salicylideneimine) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete formation of the complex. The resulting product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for N,N’-Ethylenebis(salicylideneiminato)manganese are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Ethylenebis(salicylideneiminato)manganese undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized by strong oxidizing agents, leading to the formation of higher oxidation state manganese species.
Reduction: It can also be reduced by reducing agents, resulting in the formation of lower oxidation state manganese species.
Substitution: The complex can undergo ligand substitution reactions where the Schiff base ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligand substitution reactions often involve the use of other Schiff bases or coordinating ligands under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(II) complexes.
Wissenschaftliche Forschungsanwendungen
N,N’-Ethylenebis(salicylideneiminato)manganese has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The complex has been studied for its potential as an enzyme mimic, particularly in the context of catalase and peroxidase activities.
Medicine: Research has explored its potential as an anti-cancer agent due to its ability to generate reactive oxygen species.
Industry: The compound is used in the development of advanced materials, including magnetic materials and sensors
Wirkmechanismus
The mechanism of action of N,N’-Ethylenebis(salicylideneiminato)manganese involves its ability to coordinate with various substrates and catalyze chemical reactions. The manganese center in the complex can undergo redox cycling, which is crucial for its catalytic activity. The Schiff base ligand provides a stable environment for the manganese center, allowing it to interact with substrates and facilitate their transformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Ethylenebis(salicylideneiminato)iron:
N,N’-Ethylenebis(salicylideneiminato)cobalt: This cobalt complex is known for its magnetic properties and has been investigated for use in magnetic materials.
N,N’-Ethylenebis(salicylideneiminato)copper: The copper complex has been studied for its potential as an anti-cancer agent and its ability to generate reactive oxygen species .
Uniqueness
N,N’-Ethylenebis(salicylideneiminato)manganese is unique due to its specific redox properties and its ability to mimic the activity of certain enzymes. Its stability and versatility make it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
13928-31-9 |
|---|---|
Molekularformel |
C16H14MnN2O2 |
Molekulargewicht |
321.23 g/mol |
IUPAC-Name |
manganese(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate |
InChI |
InChI=1S/C16H16N2O2.Mn/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2 |
InChI-Schlüssel |
NTVWCXCBGJMISE-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


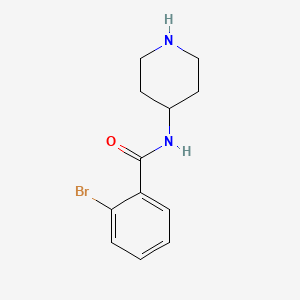
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B12837044.png)

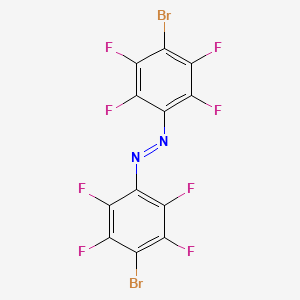


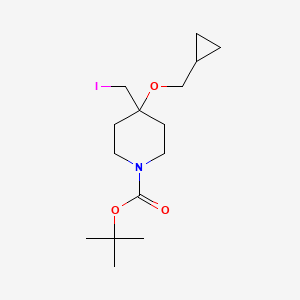
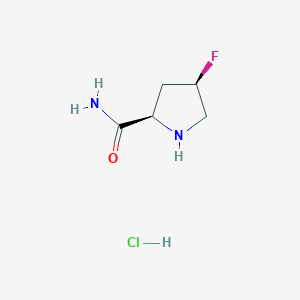
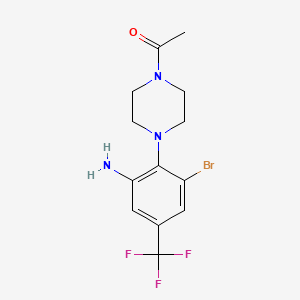
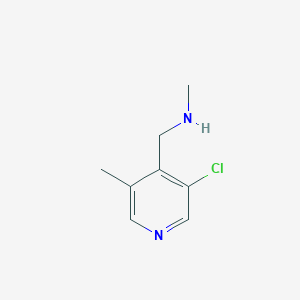
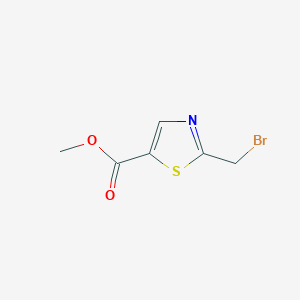
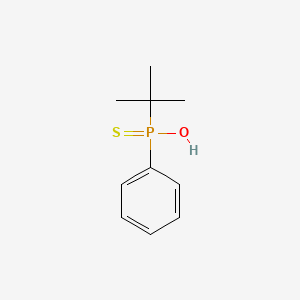
![1-[3-(Aminooxy)-1-propyn-1-yl]-4-fluorobenzene](/img/structure/B12837135.png)
